molecular formula C14H18N2O2 B2645284 1-[4-(5-Methoxypyridin-2-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2176843-83-5

1-[4-(5-Methoxypyridin-2-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No. B2645284
CAS RN: 2176843-83-5
M. Wt: 246.31
InChI Key: NBRASWKZCSTMMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for the compound involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form an intermediate. This intermediate is then reacted with piperidine and acetic anhydride to form another intermediate. The final step involves the reaction of this intermediate with acrolein to form the desired compound.


Molecular Structure Analysis

The molecular structure of the compound includes a piperidine ring substituted at the 1-position with a benzoyl group . The InChI key for the compound is PXLUQPNNBGBDGO-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can be used in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 193.25 . It is a powder at room temperature .

Mechanism of Action

The mechanism of action of the compound has been studied extensively. It has been found that this compound can inhibit the activity of certain enzymes and proteins that are important for the growth and survival of cancer cells.

Safety and Hazards

The compound is associated with certain safety hazards. The safety information pictograms signal a warning . The compound should be stored at room temperature .

properties

IUPAC Name

1-[4-(5-methoxypyridin-2-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-3-14(17)16-8-6-11(7-9-16)13-5-4-12(18-2)10-15-13/h3-5,10-11H,1,6-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRASWKZCSTMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(5-Methoxypyridin-2-yl)piperidin-1-yl]prop-2-en-1-one

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